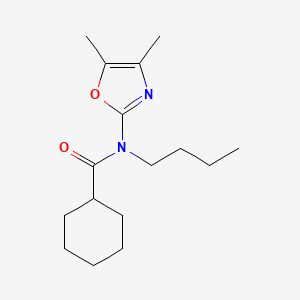
N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyl-N-(4,5-dimethyloxazol-2-yl)cyclohexanecarboxamide: is a chemical compound that belongs to the class of oxazoles. It is primarily used as a heterocyclic building block in various chemical syntheses and research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(4,5-dimethyloxazol-2-yl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with N-butylamine and 4,5-dimethyloxazole. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes esterification, neutralization, and amidation reactions, followed by purification steps such as crystallization or distillation to obtain the final product .
化学反応の分析
Types of Reactions
N-Butyl-N-(4,5-dimethyloxazol-2-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
N-Butyl-N-(4,5-dimethyloxazol-2-yl)cyclohexanecarboxamide is widely used in scientific research, including:
Chemistry: As a building block for synthesizing more complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of specialty chemicals and materials
作用機序
The mechanism of action of N-Butyl-N-(4,5-dimethyloxazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring plays a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .
類似化合物との比較
Similar Compounds
- N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)cyclohexanecarboxamide
- This compound
- This compound
Uniqueness
N-Butyl-N-(4,5-dimethyloxazol-2-yl)cyclohexanecarboxamide is unique due to its specific structural features, such as the presence of the oxazole ring and the cyclohexanecarboxamide moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
生物活性
N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)cyclohexanecarboxamide is a compound of interest due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including anti-inflammatory, antimicrobial, and antioxidant properties, as well as relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a cyclohexane ring substituted with a butyl group and an oxazole moiety, which is critical for its biological activity.
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that related sulfonamides can inhibit carrageenan-induced rat paw edema by approximately 94.69% at various time points after administration . This suggests that the compound may also possess similar anti-inflammatory effects.
2. Antimicrobial Activity
The antimicrobial activity of this compound has been evaluated against various pathogens. In vitro studies have demonstrated that related compounds show potent activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported as low as 6.72 mg/mL for certain derivatives . This indicates a promising potential for the compound in treating bacterial infections.
3. Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Studies have shown that compounds with structural similarities to N-butyl derivatives exhibit significant antioxidant activity through various assays measuring reactive oxygen species (ROS) levels . The ability to scavenge ROS is indicative of the compound's potential in preventing oxidative damage in biological systems.
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing novel benzenesulfonamides bearing carboxamide functionalities demonstrated that these compounds exhibited good anti-inflammatory and antimicrobial properties. The synthesis involved reactions of amino acids with substituted benzenesulfonyl chlorides . The resulting compounds were tested for their biological activities, revealing significant efficacy in reducing inflammation and combating bacterial growth.
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of N-butyl derivatives to various biological targets. These studies suggest that the oxazole moiety plays a pivotal role in enhancing binding interactions with target enzymes involved in inflammation and microbial resistance . Such computational analyses provide insights into the mechanism of action and potential therapeutic applications of the compound.
Data Summary Table
特性
CAS番号 |
57068-47-0 |
|---|---|
分子式 |
C16H26N2O2 |
分子量 |
278.39 g/mol |
IUPAC名 |
N-butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C16H26N2O2/c1-4-5-11-18(16-17-12(2)13(3)20-16)15(19)14-9-7-6-8-10-14/h14H,4-11H2,1-3H3 |
InChIキー |
CVMZNGAJOPDUHQ-UHFFFAOYSA-N |
正規SMILES |
CCCCN(C1=NC(=C(O1)C)C)C(=O)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















